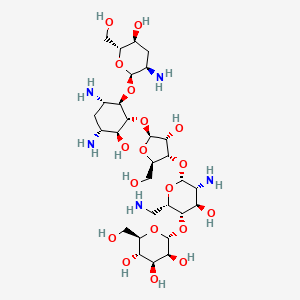
L-Methionine sulfoximine
Overview
Description
L-Methionine sulfoximine is a sulfoximine derivative of the amino acid methionine. It is known for its potent inhibitory effects on the enzyme glutamine synthetase, making it a valuable tool in biochemical research. This compound exists as two diastereomers, L-S-Methionine sulfoximine and L-R-Methionine sulfoximine, each with distinct biological activities .
Mechanism of Action
Target of Action
L-Methionine sulfoximine (MSO) primarily targets the enzyme glutamine synthetase . This enzyme plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .
Mode of Action
MSO acts as an irreversible inhibitor of glutamine synthetase . It is phosphorylated by the enzyme, and the resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme . This interaction with its target leads to a decrease in the production of glutamate .
Biochemical Pathways
The inhibition of glutamine synthetase by MSO affects the glutamate-glutamine cycle , a crucial biochemical pathway in nitrogen metabolism . This cycle involves the conversion of glutamate to glutamine, which is then transported to other cells where it can be converted back to glutamate . By inhibiting glutamine synthetase, MSO disrupts this cycle, leading to a decrease in the production of glutamate .
Pharmacokinetics
It is known that mso is a small molecule that can be incorporated into natural polypeptides This suggests that it may have good bioavailability and can be distributed throughout the body
Result of Action
The primary result of MSO’s action is a decrease in the production of glutamate . Overproduction of glutamate can lead to excitotoxicity, which can cause cell death . Therefore, by inhibiting glutamate production, MSO can prevent excitotoxicity . This has been shown to increase the longevity of mice in a model of Lou Gehrig’s disease .
Action Environment
The action of MSO can be influenced by various environmental factors. For example, the presence of glutamine can affect the ability of MSO to inhibit glutamine synthetase Additionally, the pH and temperature of the environment can potentially influence the stability and efficacy of MSO
Biochemical Analysis
Biochemical Properties
L-Methionine sulfoximine interacts with the enzyme glutamine synthetase . This enzyme plays a key role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine . The inhibition of glutamine synthetase by this compound can impact various biochemical reactions, particularly those involving the metabolism of nitrogen .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the production of glutamate in the brain, thereby preventing excitotoxicity, a process that can lead to cell death . This property of this compound has been utilized in research models for diseases like Lou Gehrig’s disease .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with glutamine synthetase. This compound is phosphorylated by glutamine synthetase, and the resulting product acts as a transition state analog that is unable to diffuse from the active site, thereby inhibiting the enzyme .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have protective effects against acute ammonia intoxication .
Metabolic Pathways
This compound is involved in the metabolic pathway of nitrogen, specifically in the process of glutamine synthesis . By inhibiting glutamine synthetase, this compound can significantly alter the flux of this pathway .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever glutamine synthetase is found within the cell. Given that glutamine synthetase is a cytosolic enzyme, it is reasonable to assume that this compound would also be found in the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Methionine sulfoximine can be synthesized through the oxidation of methionine. One common method involves reacting methionine with hydrogen peroxide in the presence of acetic acid or water to form methionine sulfoxide. This intermediate is then treated with a concentrated sulfuric acid-oleum mixture to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: L-Methionine sulfoximine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoximine derivatives.
Reduction: Although less common, reduction reactions can modify its sulfoximine group.
Substitution: It can participate in substitution reactions, particularly at the sulfoximine nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid or water.
Substitution: Copper(II)-mediated N-H cross-coupling with arylboronic acid reagents.
Major Products:
Oxidation Products: Various sulfoximine derivatives.
Substitution Products: Aryl-substituted sulfoximines.
Scientific Research Applications
L-Methionine sulfoximine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Buthionine sulfoximine: Another sulfoximine derivative known for its ability to inhibit γ-glutamylcysteine synthetase.
Glufosinate: A herbicide that also acts as a glutamine synthetase inhibitor.
Uniqueness of L-Methionine Sulfoximine: this compound is unique due to its dual diastereomeric forms, each with distinct biological activities. Its potent inhibition of glutamine synthetase and its applications in neurodegenerative disease research further distinguish it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTAYKAGBXMACB-DPVSGNNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=N)(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936181 | |
| Record name | L-Methionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15985-39-4, 21752-32-9, 21752-31-8 | |
| Record name | L-Methionine-DL-sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15985-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Methionine-S,R-sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionine sulfoximine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionine sulfoximine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Methionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Methionine sulfoximine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIONINE SULFOXIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHIONINE SULFOXIMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHIONINE SULFOXIMINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1674886.png)
![[(E)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpent-2-enyl] 3-methylbutanoate](/img/new.no-structure.jpg)











